molecular formula C14H16FN3O3 B6299071 [5-(3-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester CAS No. 1201594-72-0

[5-(3-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester

Cat. No. B6299071
CAS RN: 1201594-72-0
M. Wt: 293.29 g/mol
InChI Key: RTCARORZDQQBMS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives, such as “[5-(3-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester”, has been a topic of interest in recent years . The main synthetic methodologies involve the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride . This is followed by basification of the product with potassium hydroxide .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a 1,3,4-oxadiazole core, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . This core is derived from furan by substitution of two methylene groups (=CH) with two pyridine type nitrogens (-N=) .


Chemical Reactions Analysis

1,3,4-Oxadiazole heterocyclic compounds, like “this compound”, have the ability to undergo various chemical reactions . These reactions make them important for molecule planning because of their privileged structure, which has enormous biological potential .

Mechanism of Action

The mechanism of action of compounds synthesized from 5-FP-ODA-CB-TBE is not fully understood. However, it is believed that the compounds interact with a variety of biological targets, including enzymes, receptors, and transporters. For example, it is believed that compounds synthesized from 5-FP-ODA-CB-TBE interact with enzymes involved in the metabolism of glucose and lipids, and with receptors and transporters involved in the uptake of glucose and lipids.
Biochemical and Physiological Effects
Compounds synthesized from 5-FP-ODA-CB-TBE have been shown to have a variety of biochemical and physiological effects. For example, they have been shown to inhibit the activity of enzymes involved in the metabolism of glucose and lipids, and to inhibit the uptake of glucose and lipids by cells. In addition, they have been shown to have anti-inflammatory and anti-cancer activities.

Advantages and Limitations for Lab Experiments

The use of 5-FP-ODA-CB-TBE in the synthesis of compounds with biological activities has a number of advantages. It is a relatively inexpensive reagent, and it is readily available. In addition, the reaction conditions are mild, and the reaction can be carried out in a variety of solvents. However, the use of 5-FP-ODA-CB-TBE in the synthesis of compounds with biological activities has some limitations. For example, the reaction can produce a variety of byproducts, which can be difficult to remove. In addition, the reaction can be slow, and the yield of the desired product can be low.

Future Directions

There are a number of potential future directions for the use of 5-FP-ODA-CB-TBE in the synthesis of compounds with biological activities. For example, it could be used in the synthesis of compounds with anti-viral activity. In addition, it could be used in the synthesis of compounds with anti-bacterial activity. Furthermore, it could be used in the synthesis of compounds with anti-fungal activity. Finally, it could be used in the synthesis of compounds with immunomodulatory activity.

Synthesis Methods

5-FP-ODA-CB-TBE can be synthesized by a two-step process. The first step is the preparation of the 5-fluoro-phenyl-1,3,4-oxadiazole (FPOD) by reacting 3-fluoro-phenol with 1,3-dichloro-5,5-dimethylhydantoin (DCH) in the presence of a base. The second step is the conversion of the FPOD to 5-FP-ODA-CB-TBE by reaction with tert-butyl carbamate in the presence of a base. The reaction can be carried out in a variety of solvents, such as benzene, chloroform, and toluene.

Scientific Research Applications

5-FP-ODA-CB-TBE has been used in the synthesis of a variety of compounds with biological activities, such as anti-inflammatory and anti-cancer agents. It has also been used in the synthesis of compounds that have been studied for their potential anti-diabetic and anti-obesity activities. In addition, 5-FP-ODA-CB-TBE has been used in the synthesis of compounds with potential anti-malarial activity.

properties

IUPAC Name

tert-butyl N-[[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O3/c1-14(2,3)21-13(19)16-8-11-17-18-12(20-11)9-5-4-6-10(15)7-9/h4-7H,8H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTCARORZDQQBMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NN=C(O1)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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